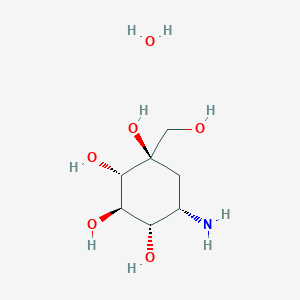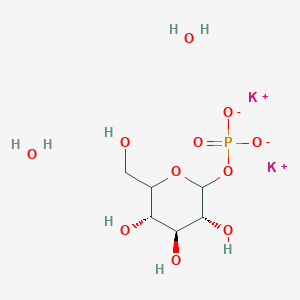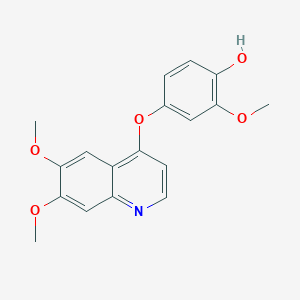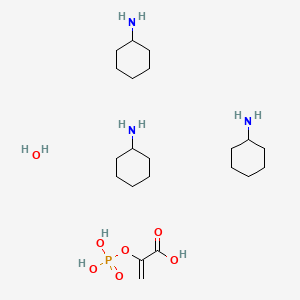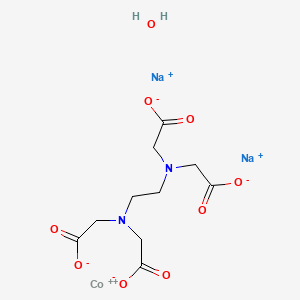
Ethylenediaminetetraacetic Acid Disodium Cobalt Salt
概要
説明
Ethylenediaminetetraacetic Acid Disodium Cobalt Salt is a coordination compound that combines ethylenediaminetetraacetic acid with cobalt and sodium ions. This compound is known for its ability to form stable complexes with metal ions, making it valuable in various scientific and industrial applications. It typically appears as a blue crystalline solid and is soluble in water and other polar solvents .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethylenediaminetetraacetic Acid Disodium Cobalt Salt involves the reaction of ethylenediaminetetraacetic acid with cobalt(II) hydroxide and sodium hydroxide. The general reaction can be represented as follows:
EDTA+Co(OH)2+2NaOH→EDTA-Na2Co+2H2O
This reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions to ensure the complete formation of the desired complex .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up by using large reactors where the reactants are mixed in precise stoichiometric ratios. The reaction mixture is then subjected to continuous stirring and heating to maintain the optimal reaction conditions. After the reaction is complete, the product is purified through filtration and recrystallization processes to obtain high-purity this compound .
化学反応の分析
Types of Reactions: Ethylenediaminetetraacetic Acid Disodium Cobalt Salt undergoes various chemical reactions, including:
Complexation: It forms stable complexes with a wide range of metal ions, which is its primary chemical behavior.
Substitution Reactions: The cobalt ion in the complex can undergo ligand substitution reactions, where other ligands replace the ethylenediaminetetraacetic acid.
Redox Reactions: The cobalt ion can participate in oxidation-reduction reactions, changing its oxidation state under specific conditions.
Common Reagents and Conditions:
Complexation: Typically involves metal ions such as Fe(III), Cu(II), and Zn(II) in aqueous solutions.
Substitution: Ligands like ammonia, water, or other chelating agents can replace ethylenediaminetetraacetic acid under controlled pH and temperature.
Major Products:
Complexation: Formation of metal-ethylenediaminetetraacetic acid complexes.
Substitution: New cobalt complexes with different ligands.
Redox: Cobalt ions in different oxidation states, such as Co(III) or Co(II).
科学的研究の応用
Ethylenediaminetetraacetic Acid Disodium Cobalt Salt has diverse applications across various fields:
Chemistry: Used as a chelating agent to sequester metal ions in analytical chemistry and to stabilize metal ions in solution.
Biology: Employed in biochemical assays to control metal ion concentrations and to study metal ion interactions with biomolecules.
Medicine: Investigated for its potential in treating metal ion poisoning and as a diagnostic tool in imaging techniques.
作用機序
The primary mechanism by which Ethylenediaminetetraacetic Acid Disodium Cobalt Salt exerts its effects is through chelation. The ethylenediaminetetraacetic acid moiety binds to metal ions via its nitrogen and oxygen atoms, forming stable ring-like structures known as chelates. This binding sequesters the metal ions, preventing them from participating in unwanted chemical reactions. The cobalt ion in the complex can also interact with various molecular targets, influencing biochemical pathways and processes .
類似化合物との比較
Ethylenediaminetetraacetic Acid Disodium Cobalt Salt can be compared with other chelating agents such as:
Ethylenediaminetetraacetic Acid Disodium Salt: Similar in structure but lacks the cobalt ion, making it less specific for certain applications.
Diethylenetriaminepentaacetic Acid: Has an additional amine group, providing stronger chelation but also increased complexity.
Nitrilotriacetic Acid: A simpler chelating agent with fewer binding sites, offering less stability in metal complexes.
Uniqueness: The presence of the cobalt ion in this compound provides unique properties, such as specific interactions with certain metal ions and enhanced stability in complex formation, making it particularly useful in specialized applications .
特性
IUPAC Name |
disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;cobalt(2+);hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O8.Co.2Na.H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;1H2/q;+2;2*+1;/p-4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPIGOKCCFIGCL-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.[Na+].[Na+].[Co+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14CoN2Na2O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,2S,6S,7R,9R)-7-(4-methoxyphenoxy)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane](/img/structure/B8004090.png)
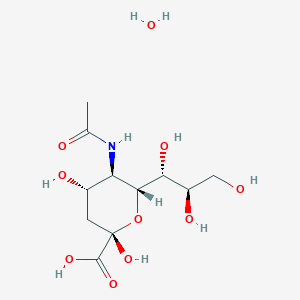
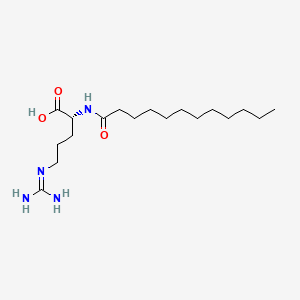
![Tricyclo[6.2.1.02,7]undeca-4-ene](/img/structure/B8004114.png)
